1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol - 943432-02-8

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Catalog Number: EVT-1693441
CAS Number: 943432-02-8
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime

Compound Description: This compound is a substituted 1,2,3-triazole featuring a 4-nitrophenyl group at the N1 position and an oxime group at the end of the ethyl chain attached to the triazole ring. It was synthesized by reacting 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride.

2. {N1,N3-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine}bis(thiocyanato-κN)iron(II)

Compound Description: This complex incorporates two units of a 1-benzyl-1H-1,2,3-triazol-4-yl)methylidene moiety linked via a 2,2-dimethylpropane-1,3-diamine bridge and coordinated to an iron(II) center. The iron(II) center also binds two thiocyanate anions in a cis arrangement.

3. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

Compound Description: This compound comprises a 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one unit linked to a 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol moiety through a thioether bond. It was synthesized via reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol.

4. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This complex polyheterocycle incorporates a 1-phenyl-1H-1,2,3-triazol-4-yl)methyl moiety within its structure, along with other heterocyclic groups like morpholine and pyrrolo[3,4-b]pyridine. This compound was synthesized via a multi-step process involving Ugi-Zhu reaction, aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration reactions.

5. N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide

Compound Description: This class of compounds features a 1-benzyl-1H-1,2,3-triazol-4-yl)methyl moiety linked to an arylamide group. These compounds were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and exhibited antiproliferative activity against various cancer cell lines, likely through the inhibition of tubulin polymerization.

6. 2 and 4 (tbta = tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, CA = chloranilic acid)

Compound Description: These are dicobalt complexes where each cobalt center is coordinated by a tbta ligand, which contains three 1-benzyl-1H-1,2,3-triazol-4-yl)methyl groups linked to a central nitrogen atom. The two complexes differ in the bridging ligands and cobalt oxidation states: complex 1 features a chloranilate bridge and high-spin Co(II) centers, while complex 2 has bridging hydroxide ligands and low-spin Co(III) centers.

7. 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

Compound Description: These two series of compounds, designed as potential acetylcholine esterase inhibitors, feature a quinazolin-4(3H)-one or a quinazolin-4-amine core, respectively. In the first series, a (1-benzyl-1H-1,2,3-triazol-4-yl)methyl group is attached to the 3-position of the quinazolinone ring, while in the second series, a 1-benzylpiperidin-4-yl group is linked to the nitrogen atom of the quinazolinamine.

8. (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

Compound Description: This series of compounds features a (1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl moiety connected to a piperazine ring via a carbonyl group. The synthesized compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines and one of the compounds, 10ec, showed promising activity against the BT-474 cancer cell line. The mechanism of action is believed to involve tubulin polymerization inhibition and induction of apoptosis.

9. 5-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-methyl-5H -isoxazolo(5',4':5,6)pyrido(2,3-b)indoles

Compound Description: This series of compounds consists of a complex heterocyclic system incorporating a 1-benzyl-1H-1,2,3-triazol-4-yl)methyl moiety at the 5-position of the isoxazolo[5',4':5',6]pyrido[2,3-b]indole core. These compounds were designed as bioisosteres of neocryptolepine derivatives and were synthesized through a multi-step process involving condensation, reductive cyclization, and [2+3] cycloaddition reactions.

10. (E)-7-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy]-8-(3-arylacryloyl)-4-methyl-2H-chromen-2-ones

Compound Description: This class of compounds consists of a coumarin core with a (1-benzyl-1H-1,2,3-triazol-4-yl)methoxy group at the 7-position and an arylacryloyl group at the 8-position. These compounds, synthesized via microwave-assisted synthesis, represent a hybrid structure containing coumarin, 1,2,3-triazole, and chalcone substructures.

11. 5-(1-Benzyl-1H-[1,2,3]Triazol-4-yl)-4-phenyl-4H-[1,2,4]triazole-3-thiol Derivatives

Compound Description: This series of compounds comprises a 1-benzyl-1H-[1,2,3]triazol-4-yl unit linked to a 4-phenyl-4H-[1,2,4]triazole-3-thiol moiety at the 5-position. These derivatives were synthesized and evaluated for their anti-inflammatory activities in vitro.

12. 2,6-Bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine and its Octahedral Copper Complex

Compound Description: This compound consists of a central pyridine ring with two 1-benzyl-1H-1,2,3-triazol-4-yl groups attached at the 2- and 6-positions. This compound can act as a tridentate ligand and form an octahedral copper complex.

13. 1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP)

Compound Description: ETAP is a hybrid molecule that contains both a 1,2,3-triazole ring and an acetophenone moiety. It was investigated for its potential antidepressant-like effects in mice and demonstrated promising results, likely due to its interaction with the serotonergic system.

14. 2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor under development for cancer treatment. It contains a pyrazole ring linked to a substituted indene and a pyridine ring. This compound inhibits tumor growth by blocking the Raf/MEK/ERK signaling pathway.

15. 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

Compound Description: This compound features a benzothiazine ring system connected to a 1-benzyl-1H-1,2,3-triazol-4-yl)methyl group at the 4-position. The crystal structure of this compound reveals a screw-boat conformation for the six-membered heterocycle of the benzothiazine fragment.

16. 1-[1/2-(1-Benzyl-1H-[1,2,3]triazol-4-ylmethoxy)-naphthalen-2/1-yl]-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-propenones

Compound Description: This series of compounds features a 1-benzyl-1H-[1,2,3]triazol-4-ylmethoxy moiety attached to a naphthalene ring system, which is further linked to a pyrazole ring through a propenone linker. These compounds were synthesized via a Click reaction followed by Claisen-Schmidt condensation under microwave irradiation or conventional heating methods.

17. 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine

Compound Description: This compound consists of a pyrimidine ring substituted with a phenyl group at the 6-position and a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at the 4-position. It was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction.

18. (1H-1,2,3-triazol-4-yl)-4-hydroxycyclohexa-2,5-dien-1-ones

Compound Description: This class of compounds features a 1,2,3-triazole ring directly linked to a quinol (4-hydroxycyclohexa-2,5-dien-1-one) moiety at the 4-position. These compounds were synthesized via copper-catalyzed Huisgen cycloadditions and screened for their growth-inhibitory activity against various cancer cell lines.

19. Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives

Compound Description: This class of compounds features a 1-phenyl-1H-1,2,3-triazol-4-yl unit linked to a sulfamoylated phenol group. These compounds demonstrated potent inhibitory activity against steroid sulfatase (STS), an enzyme implicated in breast cancer progression. Their mechanism of action involves targeting the enzyme's active site and blocking its function.

20. 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione

Compound Description: This compound consists of an indoline-2,3-dione ring system connected to a 1-benzyl-1H-1,2,3-triazol-4-yl)methyl group at the 1-position. The crystal structure of this compound highlights the dihedral angles between the triazole ring and the indoline residue and the terminal phenyl group.

21. (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a derivative of azidothymidine (AZT) conjugated with a 7-chloroquinoline scaffold through a 1,4-disubstituted 1,2,3-triazole linker. It was designed as a potential HIV reverse transcriptase inhibitor and synthesized through a multi-step process.

22. 2-{4-[(1E)-1-(Hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyrazol-1-yl}ethan-1-ol (GDC-0879)

Compound Description: GDC-0879 is a potent and selective B-Raf kinase inhibitor being developed for cancer treatment. It contains a pyrazole ring linked to a substituted indene and a pyridine ring. This compound inhibits tumor growth by blocking the Raf/MEK/ERK signaling pathway.

23. 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

Compound Description: This compound features a pyrimidine ring with a 2,4-dichlorophenyl group at the 6-position and a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at the 4-position. This compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

24. 6-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Compound Description: This compound is a dihydropyrimidinethione derivative with a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at the 6-position and a 2-methoxyphenyl group at the 4-position. The crystal structure of this compound reveals the formation of supramolecular chains mediated by C-H...O contacts along the a-axis, further linked into a double layer via N-H...S hydrogen bonds and π–π interactions.

25. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde

Compound Description: This compound consists of a benzaldehyde moiety substituted with a bromine atom at the 2-position and a (1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy group at the 3-position. This quinoline-based 1,2,3-triazole hybrid was synthesized via a Cu(I)-catalyzed click reaction.

26. (1,2,3-Triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates

Compound Description: These classes of compounds feature a 1,2,3-triazole ring connected to a phosphinate or phosphate group via a methylene linker. They were synthesized efficiently using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

27. 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound belongs to the triazolothiadiazine class and features a 5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl substituent at the 3-position and a benzyl group at the 6-position. This compound was synthesized and tested for its antibacterial activity against various human pathogenic bacteria.

28. 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and its Energetic Derivatives

Compound Description: This group includes the parent compound, 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole, and its energetic derivatives containing azido, nitro groups, and a diazene bridge. These nitrogen-rich compounds were synthesized for their potential energetic properties and characterized using various spectroscopic and analytical techniques.

29. 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole

Compound Description: This compound comprises a benzimidazole ring system connected to a 1-benzyl-1H-1,2,3-triazol-4-yl)methyl group at the 1-position. The crystal structure analysis reveals a Z-shaped conformation for the molecule, highlighting the relative orientation of the benzyl, triazole, and benzodiazole rings.

30. (E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one

Compound Description: This compound consists of a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl unit connected to a phenylpropenone moiety at the 4-position. The crystal structure analysis reveals the presence of two independent molecules in the asymmetric unit, highlighting the conformational flexibility of the molecule.

Properties

CAS Number

943432-02-8

Product Name

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

IUPAC Name

1-(1-benzyltriazol-4-yl)ethanol

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3

InChI Key

MRHOPRBQUJHPOX-UHFFFAOYSA-N

SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2)O

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.